2-acetamido-4-(methylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}butanamide
Description
Properties
IUPAC Name |
2-acetamido-4-methylsulfanyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3S/c1-12(21)18-15(5-8-24-2)16(22)19-14-9-17-20(11-14)10-13-3-6-23-7-4-13/h9,11,13,15H,3-8,10H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGOIPGHSCYPSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)NC1=CN(N=C1)CC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Acetamido-4-(methylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}butanamide is a synthetic compound that has garnered attention for its potential biological activities. Its structure includes an acetamido group, a methylsulfanyl moiety, and a pyrazole ring, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of 2-acetamido-4-(methylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}butanamide is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacterial strains, indicating possible use in antimicrobial therapies.
- Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent.
- Cytotoxic Effects : Preliminary cytotoxicity assays have suggested that the compound can inhibit the proliferation of cancer cell lines, although further studies are required to elucidate the underlying mechanisms.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 2-acetamido-4-(methylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}butanamide.
Pharmacological Potential
The pharmacological potential of this compound includes:
- Cancer Therapy : Given its cytotoxic properties, further investigation into its efficacy against various cancer types is warranted.
- Infection Control : Its antimicrobial activity could make it a candidate for developing new antibiotics.
- Inflammatory Disorders : Its anti-inflammatory effects could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole Derivatives ()
A series of 1,3,4-thiadiazole derivatives synthesized from pyrazole precursors demonstrated significant antimicrobial activity against E. coli, B. mycoides, and C. albicans. Key structural differences compared to the target compound include:
- Core scaffold : Thiadiazole vs. pyrazole-butanamide.
- Substituents : Nitrophenyl groups in thiadiazoles vs. oxan-4-ylmethyl and methylsulfanyl groups in the target compound.
- Bioactivity : Four thiadiazole derivatives outperformed others in antimicrobial assays, suggesting that electron-withdrawing groups (e.g., nitro) enhance activity. The methylsulfanyl group in the target compound may mimic sulfur-mediated interactions observed in thiadiazoles but lacks direct empirical validation .
Oxadiazole-Propanamide Derivatives ()
Compounds such as 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides share a propanamide backbone with sulfur linkages. Comparisons include:
- Chain length : Propanamide (C3) vs. butanamide (C4) in the target compound, which may influence membrane permeability.
- Heterocyclic moieties : Oxadiazole-thiazole hybrids vs. pyrazole-oxan-4-yl systems. The oxan-4-yl group in the target compound could enhance solubility relative to phenyl substituents in oxadiazole derivatives.
- Synthetic routes : Both classes employ nucleophilic substitution and cyclization steps, but the target compound’s synthesis would require specialized coupling of the oxan-4-ylmethyl-pyrazole unit .
Butanamide Derivatives in Pharmacopeial Standards ()
Pharmacopeial compounds like (S)-N-[(2R,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide feature complex stereochemistry and polycyclic substituents. Contrasts with the target compound include:
- Functional groups: Hydroxy, phenoxy, and tetrahydropyrimidinyl groups vs. methylsulfanyl and oxan-4-yl groups.
- Bioactivity focus : Pharmacopeial butanamides are typically designed for enzyme inhibition (e.g., protease or kinase targets), whereas the target compound’s methylsulfanyl group may align with antimicrobial or redox-modulating roles (extrapolated from sulfur-containing analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
